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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)propanenitrile

CAS No.: 75920-46-6

Cat. No.: B1601600

Get Quote

An In-Depth Technical Guide to 2-(2-Chlorophenyl)propanenitrile: Molecular Characteristics,

Synthesis, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 2-(2-
Chlorophenyl)propanenitrile, a halogenated aromatic nitrile of significant interest to the

chemical and pharmaceutical sciences. The document delineates its core molecular structure,

physicochemical properties, and established synthetic pathways. Emphasis is placed on the

compound's role as a versatile synthetic intermediate, exploring the reactivity of its nitrile and

chlorophenyl moieties. For researchers and professionals in drug development, this guide

explains the causality behind synthetic choices and illustrates the strategic value of this

molecule as a scaffold in the design of novel therapeutics. All data and protocols are

substantiated with citations to authoritative sources to ensure scientific integrity.
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Chemical Identity
2-(2-Chlorophenyl)propanenitrile is unequivocally identified by its structural formula and

unique identifiers, which are crucial for regulatory and procurement purposes.

IUPAC Name: 2-(2-chlorophenyl)propanenitrile

CAS Number: 75920-46-6[1][2]

Molecular Formula: C₉H₈ClN[1]

Synonyms: 2-(2-CHLORO-PHENYL)-PROPIONITRILE[1]

Molecular Structure
The structure of 2-(2-Chlorophenyl)propanenitrile consists of a propanenitrile backbone

substituted at the second carbon (α-carbon) with a 2-chlorophenyl group. This arrangement

confers specific steric and electronic properties that dictate its reactivity. The electron-

withdrawing nature of the ortho-positioned chlorine atom influences the acidity of the α-

hydrogen, while the nitrile group serves as a versatile synthetic handle.

Caption: 2D molecular structure of 2-(2-Chlorophenyl)propanenitrile.

Physicochemical Data
The compound's physicochemical properties are critical for predicting its behavior in biological

systems and for designing experimental conditions. The data presented below, derived from

computational models, provides a quantitative basis for such predictions.
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Property Value Source

Molecular Weight 165.62 g/mol [1][3]

XLogP3-AA 2.967 [1]

Topological Polar Surface Area

(TPSA)
23.79 Å² [1]

Hydrogen Bond Donor Count 0 [1][3]

Hydrogen Bond Acceptor

Count
1 [1][3]

Rotatable Bond Count 1 [1][3]

SMILES CC(C#N)C1=CC=CC=C1Cl [1]

Synthesis and Mechanistic Insights
The synthesis of 2-(2-Chlorophenyl)propanenitrile is a critical process for its utilization as a

building block. The chosen synthetic route must be efficient, scalable, and provide a high-purity

product.

Recommended Synthetic Protocol: α-Arylation of
Propionitrile
A common and effective method for synthesizing α-aryl nitriles involves the nucleophilic

substitution of an aryl halide with a carbanion generated from a nitrile.

Reaction Scheme: 2-Chlorobromobenzene + Propionitrile → 2-(2-
Chlorophenyl)propanenitrile

Experimental Protocol:

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask

equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with

anhydrous tetrahydrofuran (THF).
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Generation of the Nitrile Anion: The solvent is cooled to -78 °C in a dry ice/acetone bath.

Sodium amide (NaNH₂) is added slowly, followed by the dropwise addition of propionitrile.

Causality: A strong, non-nucleophilic base like sodium amide is essential to deprotonate

the α-carbon of propionitrile to form the corresponding carbanion. The low temperature

(-78 °C) is critical to prevent side reactions, such as the base-catalyzed polymerization of

the nitrile. THF is an ideal aprotic polar solvent that can solvate the sodium cation without

interfering with the reaction.

Palladium-Catalyzed Cross-Coupling: To the solution of the nitrile anion, 2-

chlorobromobenzene is added, followed by a catalytic amount of a palladium complex (e.g.,

Pd(dba)₂) and a suitable phosphine ligand (e.g., Xantphos).

Causality: While direct nucleophilic aromatic substitution is difficult, a palladium-catalyzed

cross-coupling reaction (a variation of the Buchwald-Hartwig amination adapted for carbon

nucleophiles) provides a reliable pathway. The palladium catalyst facilitates the oxidative

addition to the C-Br bond, and the ligand stabilizes the palladium complex and promotes

the subsequent reductive elimination to form the desired C-C bond. 2-

chlorobromobenzene is used because the C-Br bond is significantly more reactive towards

oxidative addition than the C-Cl bond, ensuring regioselectivity.

Reaction Work-up and Purification: The reaction is allowed to warm to room temperature and

stirred until completion (monitored by TLC or GC-MS). The reaction is then quenched with a

saturated aqueous solution of ammonium chloride. The organic layer is separated, and the

aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The

crude product is purified by column chromatography on silica gel.

Synthetic Strategy Workflow
The logical flow for the synthesis is based on forming the key carbon-carbon bond between the

aromatic ring and the nitrile's α-carbon.
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Caption: Synthetic workflow for 2-(2-Chlorophenyl)propanenitrile.

Chemical Reactivity and Role in Drug Development
The true value of 2-(2-Chlorophenyl)propanenitrile for drug development professionals lies in

its capacity to be transformed into a variety of other functional groups, serving as a versatile

scaffold for building molecular complexity.

The Nitrile Group: A Strategic Pharmacophore
The nitrile group is present in over 60 approved small-molecule drugs.[4] Its strategic inclusion

in drug candidates is due to its ability to:

Enhance Binding Affinity: The linear geometry and electron distribution of the nitrile allow it to

act as a hydrogen bond acceptor and participate in dipole-dipole and π-π interactions with

protein targets.[5]

Improve Pharmacokinetic Properties: It can serve as a bioisostere for carbonyl groups or

halogens, modulating properties like metabolic stability and cell permeability.[5]

Key Transformations for Lead Optimization
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Starting from 2-(2-Chlorophenyl)propanenitrile, medicinal chemists can readily access a

diverse chemical space.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using

powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic

hydrogenation. This transformation is fundamental as the resulting amine is a key precursor

for synthesizing amides, sulfonamides, and ureas, which are prevalent in many drug classes.

Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group yields

the corresponding carboxylic acid.[5] This provides a route to another critical functional

group, enabling the formation of esters and amides, which are essential for probing

interactions with biological targets.

Modification of the Aromatic Ring: The chlorine atom on the phenyl ring is not merely a static

substituent. It serves as a handle for further functionalization via metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the

introduction of other aryl, alkyl, or heteroaryl groups, enabling systematic Structure-Activity

Relationship (SAR) studies.

Drug Discovery Application Workflow
The following diagram illustrates how 2-(2-Chlorophenyl)propanenitrile can be employed as

a starting scaffold in a hypothetical drug discovery campaign.
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Caption: Application workflow in medicinal chemistry.

Safety and Handling
As with any laboratory chemical, proper handling of 2-(2-Chlorophenyl)propanenitrile is

paramount.

GHS Classification: The compound is classified under GHS with the pictogram GHS07

(Warning).[1]

Hazard Statements: H302: Harmful if swallowed.[1]

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat,

drink or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of

contents/container to an approved waste disposal plant).[1]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and

to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion
2-(2-Chlorophenyl)propanenitrile is more than a simple organic molecule; it is a strategically

valuable building block for chemical synthesis and drug discovery. Its well-defined molecular

structure and predictable physicochemical properties, combined with the versatile reactivity of

its nitrile and chlorophenyl groups, make it an important intermediate. By understanding the

mechanistic basis for its synthesis and subsequent transformations, researchers can fully

leverage this compound to construct novel and complex molecules with therapeutic potential.

References
PubChem. Propanenitrile, 3-[(2-chlorophenyl)amino]- | C9H9ClN2 | CID 66758. [Link]

PubChem. 2-Chloropropionitrile | C3H4ClN | CID 519225. [Link]

PubChem. (R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489. [Link]

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1601600/docs?utm_src=pdf-body#2-2-chlorophenyl-propanenitrile-molecular-structure-and-weight
https://www.chemscene.com/75920-46-6.html
https://www.chemscene.com/75920-46-6.html
https://www.chemscene.com/75920-46-6.html
https://www.benchchem.com/product/b1601600/docs?utm_src=pdf-body#2-2-chlorophenyl-propanenitrile-molecular-structure-and-weight
https://pubchem.ncbi.nlm.nih.gov/compound/66758
https://pubchem.ncbi.nlm.nih.gov/compound/519225
https://pubchem.ncbi.nlm.nih.gov/compound/11788489
http://www.hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. 2-((4-Chlorophenyl)methyl)propanedinitrile | C10H7ClN2 | CID 18082. [Link]

Wikipedia. Propionitrile. [Link]

Chemspace. 2-(2-chlorophenyl)propanenitrile - C9H8ClN | CSSB00000099270. [Link]

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing

Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal

Chemistry, 53(22), 7902–7917. [Link]

PubChem. 2-(3-Benzoylphenyl)propionitrile | C16H13NO | CID 39325. [Link]

PubChem. 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2 | CID 12870777. [Link]

US EPA. Propanedinitrile, 2-[(2-chlorophenyl)methylene]- - Substance Details. [Link]

YouTube. The formula of propanenitrile is.... [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. 2-(2-chlorophenyl)propanenitrile - C9H8ClN | CSSB00000099270 [chem-space.com]

3. (R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. 3-(2-Chlorophenyl)propanenitrile | 7315-17-5 | Benchchem [benchchem.com]

To cite this document: BenchChem. [2-(2-Chlorophenyl)propanenitrile molecular structure
and weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601600/docs#2-2-chlorophenyl-propanenitrile-
molecular-structure-and-weight]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/18082
https://en.wikipedia.org/wiki/Propionitrile
https://www.benchchem.com/product/b1601600/docs?utm_src=pdf-body#2-2-chlorophenyl-propanenitrile-molecular-structure-and-weight
https://chem-space.com/compound/cssb00000099270
https://pubs.acs.org/doi/10.1021/jm100762r
https://pubchem.ncbi.nlm.nih.gov/compound/39325
https://pubchem.ncbi.nlm.nih.gov/compound/12870777
https://srs.epa.gov/srs/substancedetails.xhtml?casno=2698-41-1
https://www.youtube.com/watch?v=kY6T81zY8eA
https://www.benchchem.com/product/b1601600?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/75920-46-6.html
https://chem-space.com/CSSB00000099270-C2769F
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-_4-Chlorophenyl_propanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-_4-Chlorophenyl_propanenitrile
https://pubs.acs.org/doi/10.1021/jm100762r
https://www.benchchem.com/product/b1348843
https://www.benchchem.com/product/b1601600/docs#2-2-chlorophenyl-propanenitrile-molecular-structure-and-weight
https://www.benchchem.com/product/b1601600/docs#2-2-chlorophenyl-propanenitrile-molecular-structure-and-weight
https://www.benchchem.com/product/b1601600/docs#2-2-chlorophenyl-propanenitrile-molecular-structure-and-weight
https://www.benchchem.com/product/b1601600/docs#2-2-chlorophenyl-propanenitrile-molecular-structure-and-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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